molecular formula C49H77NO13 B1148227 Emamectin benzoate CAS No. 137512-74-4

Emamectin benzoate

Cat. No. B1148227
M. Wt: 888.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Emamectin benzoate is a novel macrocyclic lactone insecticide derived from avermectin molecules, isolated through fermentation from the soil microorganism Streptomyces avermitilis. It exhibits high efficacy against a range of agricultural pests due to its potent neurotoxic activity, making it a valuable component of integrated pest management (IPM) programs (Ioriatti et al., 2009).

Scientific Research Applications

Agriculture: Control of Fall Armyworm

  • Field : Agriculture
  • Application : EMB is used as a biopesticide to control Fall Armyworm (FAW), Spodoptera frugiperda, a highly invasive polyphagous pest that causes great economic losses to agricultural production .
  • Method : The study was conducted to determine the lethality of EMB to FAW for 24 hours. Sublethal effects of EMB on FAW parental and offspring generations were also assessed .
  • Results : LC10, LC20, and LC50 EMB for 24 hours on FAW third instar larvae were 0.0127 mg/L, 0.0589 mg/L, and 0.1062 mg/L, respectively. A low dose of sublethal concentrations of EMB could significantly influence the life cycle of FAW parental and offspring generations .

Aquatic Toxicology: Neurodevelopmental Toxicity in Zebrafish

  • Field : Aquatic Toxicology
  • Application : EMB is studied for its neurotoxic effects on the early life stage of zebrafish larvae (Danio rerio) .
  • Method : The study evaluated the neurotoxic effects and mechanisms of EMB at different concentrations using zebrafish as a model .
  • Results : EMB significantly inhibited the hatching rate, spontaneous movement, body length, and swim bladder development of zebrafish embryos, as well as significantly increased the malformation rate of zebrafish larvae .

Veterinary Medicine: Parasite Control

  • Field : Veterinary Medicine
  • Application : EMB is used in veterinary medicine as a wormer for dogs, horses, and other animals .
  • Method : EMB is administered orally or topically to animals to control internal and external parasites .
  • Results : EMB has been effective in controlling parasites in various animals, contributing to their overall health and well-being .

Aquaculture: Control of Sea Lice

  • Field : Aquaculture
  • Application : EMB is used to control parasitic sea lice in salmon aquaculture .
  • Method : EMB is administered to the water in which the salmon are kept, and the salmon absorb the EMB through their gills .
  • Results : EMB has been effective in controlling sea lice populations, improving the health of the salmon and the productivity of the aquaculture operation .

Soil Application: Control of Lepidopteran Insects

  • Field : Agriculture
  • Application : EMB is applied to soil to control lepidopteran insects .
  • Method : EMB is applied directly to the soil where it is absorbed by the plants and ingested by the insects .
  • Results : Soil application of EMB has been found to be effective in controlling lepidopteran insects, with less hazard to applicators and lower detrimental effects to natural enemies of insects .

Adjuvant Use: Improved Insect Control

  • Field : Agriculture
  • Application : The use of an adjuvant with EMB typically improves coverage and penetration and results in optimum insect control .
  • Method : EMB is mixed with an adjuvant and applied as a spray to crops .
  • Results : The use of an adjuvant with EMB has been found to improve insect control, especially in crops with hard-to-wet leaf surfaces .

Forestry: Control of Emerald Ash Borer

  • Field : Forestry
  • Application : EMB is approved by the EPA for use in prevention of emerald ash borer in ash trees .
  • Method : EMB is applied to the ash trees to control the emerald ash borer .
  • Results : EMB has been effective in controlling the emerald ash borer, thus protecting the ash trees .

Microbiology: Production of Avermectin

  • Field : Microbiology
  • Application : EMB is derived from avermectin B1, also known as abamectin, a mixture of the natural avermectin B1a and B1b .
  • Method : EMB is produced by the bacterium Streptomyces avermitilis .
  • Results : The production of EMB from avermectin B1 has found widespread use as an insecticide .

Comparative Analysis: Effects on Gut Microbiota of Spodoptera frugiperda

  • Field : Entomology
  • Application : Comparative analyses of the effects of sublethal doses of EMB on the gut microbiota of Spodoptera frugiperda .
  • Method : 16S rRNA sequencing was used to characterize the gut microbiota in S. frugiperda larvae exposed to EMB .
  • Results : Exposure to EMB significantly altered the composition and diversity of the gastrointestinal microbiota in S. frugiperda .

Safety And Hazards

Emamectin benzoate is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Pesticide slow-release formulations provide a way to increase the efficiency of active components by reducing the amount of pesticide that needs to be applied . Slow-release formulations also increase the stability and prolong the control effect of photosensitive pesticides . These results demonstrated that Emamectin benzoate slow-release microspheres are an attractive candidate for improving pesticide efficacy and prolonging the control effect of Emamectin benzoate in the environment .

properties

IUPAC Name

benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKZANITAMOIAR-XWVCPFKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.20 at 23 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Emamectin benzoate

Color/Form

White to off-white powder, Off-white crystalline powder

CAS RN

155569-91-8, 137512-74-4, 119791-41-2
Record name Avermectin B1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4''R)-4''-Deoxy-4''-(methylamino)-avermectin B1 benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-146 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
13,700
Citations
G Wolterink, P van Kesteren… - Pesticide residues in food …, 2012 - apps.who.int
… Chemical structure of emamectin benzoate. The positions of the radiolabel 3H (H*) and 14C (C*) … Dogs Male Beagle dogs were dosed orally by gavage with emamectin benzoate salt (L-…
Number of citations: 12 apps.who.int
S Bravo, S Sevatdal, TE Horsberg - Aquaculture, 2008 - Elsevier
… to emamectin benzoate was studied in 18 salmon farms belonging to four large aquaculture companies in Chile. Emamectin benzoate … rogercresseyi to emamectin benzoate at all sites …
Number of citations: 177 www.sciencedirect.com
TH Yen, JL Lin - Journal of Toxicology: Clinical Toxicology, 2004 - Taylor & Francis
… Emamectin benzoate has only recently become available in … reported human cases of emamectin benzoate poisoning, since … However, a suicide attempt involving emamectin benzoate …
Number of citations: 60 www.tandfonline.com
L Zhou, F Luo, X Zhang, Y Jiang, Z Lou, Z Chen - Food chemistry, 2016 - Elsevier
… The dissipation behaviour of emamectin benzoate in tea and … emamectin benzoate MRLs in tea and provide relevant and useful data on the proper and safe use of emamectin benzoate…
Number of citations: 53 www.sciencedirect.com
RK Jansson, RF Peterson, WR Halliday… - Florida …, 1996 - journals.flvc.org
… Emamectin benzoate was applied to plants at two rates in … emamectin benzoate have potential for control of Lepidoptera. The importance of a solid formulation for emamectin benzoate …
Number of citations: 52 journals.flvc.org
D Yang, B Cui, C Wang, X Zhao, Z Zeng… - Journal of …, 2017 - hindawi.com
The solid nanodispersion of 15% emamectin benzoate was prepared by the method of solidifying nanoemulsion. The mean particle size and polydispersity index of the solid …
Number of citations: 43 www.hindawi.com
X Cheng, X Liu, H Wang, X Ji, K Wang, M Wei, K Qiao - PLoS One, 2015 - journals.plos.org
… of emamectin benzoate for management of M. incognita in laboratory, greenhouse and field trials. Laboratory results showed that emamectin benzoate … tests, emamectin benzoate soil …
Number of citations: 50 journals.plos.org
M Mushtaq, AC Chukwudebe… - Journal of agricultural …, 1998 - ACS Publications
… Like abamectin, emamectin benzoate (MK-0244) is composed of a mixture … Emamectin benzoate photodegraded to many identified … Emamectin benzoate may be introduced into aquatic …
Number of citations: 43 pubs.acs.org
TM Shivalingaswamy, A Kumar… - Progressive …, 2008 - indianjournals.com
… , emamectin benzoate was found to be most effective against all the test insects. In all the three test dosages of emamectin benzoate, … Emamectin benzoate was effective against all the …
Number of citations: 16 www.indianjournals.com
M Mushtaq, WF Feely, LR Syintsakos… - Journal of Agricultural …, 1996 - ACS Publications
… Emamectin benzoate (MK-0244) is chemically synthesized … Emamectin benzoate is composed of a mixture of two … As soil will be exposed to emamectin benzoate through agricultural use…
Number of citations: 43 pubs.acs.org

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